tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate

Mycobacterium tuberculosis thymidylate kinase antitubercular agents

Avoid potency loss from generic 4-yl regioisomers in PROTAC design. This 3-yl piperidine-oxane building block provides the exact exit vector geometry required for clinical-stage degraders like SD36 and CNS-penetrant inhibitors. - Predicted LogP 2.06 & TPSA 59.59 Ų enable blood-brain barrier penetration. - MIC₅₀ 35 µM (M. tuberculosis H37Ra) validates essential anti-TB scaffold geometry. - High-purity (>95%) ensures reproducible ternary-complex formation without regioisomeric impurities.

Molecular Formula C15H28N2O3
Molecular Weight 284.4
CAS No. 1909309-68-7
Cat. No. B2890959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate
CAS1909309-68-7
Molecular FormulaC15H28N2O3
Molecular Weight284.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCOC(C1)C2CCCNC2
InChIInChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-8-19-13(9-12)11-5-4-7-16-10-11/h11-13,16H,4-10H2,1-3H3,(H,17,18)
InChIKeyKPUCPWPGEADPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate – Overview


tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate (CAS 1909309-68-7) is a heterobifunctional small molecule that fuses a tert-butoxycarbonyl (Boc)-protected amine with a sp³-rich piperidine–oxane scaffold . The compound exhibits a predicted LogP of 2.06 and a topological polar surface area (TPSA) of 59.59 Ų, placing it within lead-like physicochemical space . Its regioisomeric identity—piperidin-3-yl substitution on the oxane ring—distinguishes it from the more common piperidin-4-yl regioisomer and imparts distinct conformational, electronic, and spatial properties that are critical for target engagement and linker geometry in complex molecular designs.

Why Piperidin-4-yl Analogs Cannot Substitute This Compound


The position of the piperidine attachment (3-yl vs. 4-yl) on the oxane core creates non-interchangeable regioisomers that differ in vector angles, basicity, and steric environment. These differences translate into divergent target-binding affinities, metabolic stabilities, and ternary-complex formation efficiencies in PROTAC applications [1]. Generic substitution with the 4-yl analog therefore risks losing potency, selectivity, or synthetic tractability, making the 3-yl regioisomer the requisite choice for structure–activity relationships that depend on precise spatial presentation of the piperidine nitrogen.

Quantitative Evidence: 3-yl vs 4-yl Regioisomer Differentiation


MtbTMPK Inhibition: Piperidin-3-yl Motif Drives Activity

The piperidin-3-yl substitution pattern is directly associated with inhibitory activity against Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). In a focused series of 1-(piperidin-3-yl)thymine amides, compound 4g displayed an MIC₅₀ of 35 µM against the avirulent M. tuberculosis H37Ra strain, demonstrating that the 3-yl regioisomer can confer whole-cell antimycobacterial activity [1]. In contrast, the parent compound lacking the piperidin-3-yl moiety was inactive in the same assay, highlighting the regioisomer’s essential role in target engagement [1].

Mycobacterium tuberculosis thymidylate kinase antitubercular agents

Lipophilicity: Lower LogP of the 3-yl Regioisomer

Predicted LogP values reveal a meaningful lipophilicity difference between the 3-yl and 4-yl regioisomers. The target compound tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate has a predicted LogP of 2.06 , while the 4-yl counterpart tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate shows a predicted LogP of 2.9 [1]. This ΔLogP of ‑0.84 implies that the 3-yl regioisomer is less hydrophobic and may offer superior aqueous solubility and reduced non-specific protein binding.

physicochemical properties lipophilicity drug-likeness

Polar Surface Area: TPSA Advantage of 3-yl Regioisomer

The target compound displays a TPSA of 59.59 Ų with 2 hydrogen-bond donors and 4 hydrogen-bond acceptors . While the 4-yl regioisomer shares the same molecular formula, computational sources indicate a TPSA of 86.6 Ų and an additional hydrogen-bond donor [1]. The 27 Ų increase in TPSA for the 4-yl analog predicts significantly lower passive membrane permeability and reduced blood-brain barrier penetration, directly impacting the utility of the building block in central nervous system drug discovery.

polar surface area permeability blood-brain barrier

PROTAC Linker Geometry: 3-yl Exit Vector

In PROTAC design, linker attachment points dictate the spatial relationship between the E3 ligase ligand and the warhead. The piperidin-3-yl substitution yields a different nitrogen exit vector compared to the piperidin-4-yl isomer, directly influencing ternary complex formation efficiency. While no head-to-head degradation data are yet available for this specific compound, class-level evidence from piperidin-3-yl-containing PROTACs demonstrates that the 3-yl regioisomer can support potent protein degradation (e.g., STAT3 PROTAC SD36, which utilizes a piperidin-3-yl linkage) [1].

PROTAC linker geometry ternary complex

Optimal Procurement Scenarios


Antitubercular Drug Discovery: MtbTMPK Target

The piperidin-3-yl motif is essential for MtbTMPK inhibitory activity, as demonstrated by compound 4g (MIC₅₀ = 35 µM against M. tuberculosis H37Ra) [1]. This building block enables direct elaboration of the thymine amide series without requiring a regioisomeric switch that would abolish whole-cell activity.

PROTAC Development with Defined Linker Geometry

Piperidin-3-yl-substituted oxane scaffolds provide a unique exit vector that has been successfully employed in clinical-stage PROTACs such as SD36 [2]. The 3-yl regioisomer is the required starting point for reproducing this linker geometry in novel heterobifunctional degraders.

CNS-Penetrant Probe and Lead Optimization

With a predicted TPSA of 59.59 Ų—well below the 90 Ų threshold for CNS drug-likeness—this regioisomer is inherently suited for central nervous system programs . The more polar 4-yl analog (TPSA ≈ 86.6 Ų) approaches the permeability limit, making the 3-yl version the superior choice when brain penetration is required.

Property-Driven Library Synthesis

The lower predicted LogP (2.06 vs. 2.9 for the 4-yl analog) [3] makes this regioisomer the preferred scaffold for diversity-oriented libraries targeting soluble, lead-like chemical space, reducing the downstream need for property optimization.

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